

Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one from piperidin-4-one

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Compound of Interest

Compound Name: 1-(4-Fluorobenzoyl)piperidin-4-one

Cat. No.: B1336085

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Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **1-(4-Fluorobenzoyl)piperidin-4-one**, a valuable intermediate in medicinal chemistry and pharmaceutical research. This document provides a comprehensive overview of the chemical reaction, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

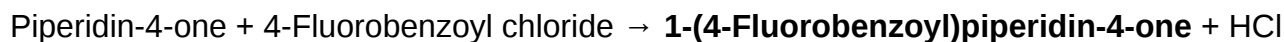
1-(4-Fluorobenzoyl)piperidin-4-one is a key building block in the synthesis of various bioactive molecules. The incorporation of a 4-fluorobenzoyl group onto the piperidin-4-one scaffold can significantly influence the pharmacological properties of the resulting compounds, often enhancing their lipophilicity and metabolic stability. This makes it a compound of interest for the development of novel therapeutics, including analgesics and anti-inflammatory agents. The synthesis described herein is a nucleophilic acyl substitution, specifically an N-acylation, which is a fundamental transformation in organic chemistry.

Reaction Scheme and Mechanism

The synthesis of **1-(4-Fluorobenzoyl)piperidin-4-one** from piperidin-4-one is typically achieved through a Schotten-Baumann-type reaction. This involves the acylation of the

secondary amine of piperidin-4-one with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:



The base, often a tertiary amine like triethylamine or an excess of the piperidine starting material, plays a crucial role in driving the reaction to completion by scavenging the generated HCl.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of **1-(4-Fluorobenzoyl)piperidin-4-one**. It is based on established methods for N-acylation of similar piperidine derivatives.

Materials and Reagents:

Reagent	Molecular Formula	Molecular Weight (g/mol)
Piperidin-4-one hydrochloride	C ₅ H ₁₀ ClNO	135.59
4-Fluorobenzoyl chloride	C ₇ H ₄ ClFO	158.56
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19
Dichloromethane (DCM), anhydrous	CH ₂ Cl ₂	84.93
Saturated aqueous sodium bicarbonate	NaHCO ₃	84.01
Anhydrous magnesium sulfate	MgSO ₄	120.37

Procedure:

- To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (2.2 eq) is added. The mixture is stirred at room temperature for 20 minutes to liberate the free base.

- The reaction mixture is then cooled to 0 °C in an ice bath.
- A solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred piperidin-4-one solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water.
- The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford **1-(4-Fluorobenzoyl)piperidin-4-one** as a solid.

Data Presentation

Table 1: Physicochemical Properties of **1-(4-Fluorobenzoyl)piperidin-4-one**

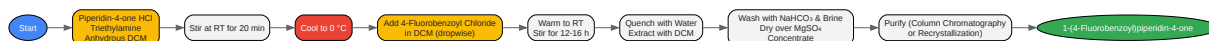
Property	Value
CAS Number	648895-46-9
Molecular Formula	C ₁₂ H ₁₂ FNO ₂
Molecular Weight	221.23 g/mol
Appearance	White to off-white solid
Melting Point	96-102 °C

Table 2: Representative Reaction Parameters and Expected Outcome

Parameter	Value
Scale	Millimole to gram scale
Reaction Temperature	0 °C to Room Temperature
Reaction Time	12-16 hours
Purification Method	Column Chromatography or Recrystallization
Expected Yield	70-90%

Mandatory Visualizations

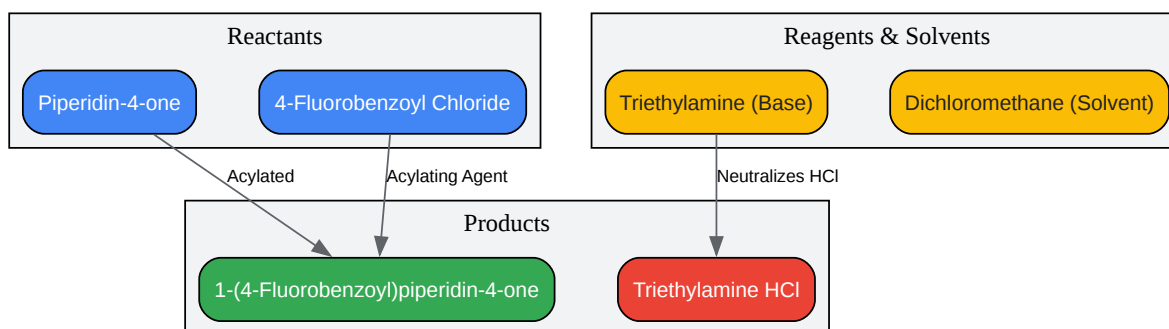
Synthesis Workflow



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Caption: Synthetic workflow for **1-(4-Fluorobenzoyl)piperidin-4-one**.

Logical Relationship of Reaction Components



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